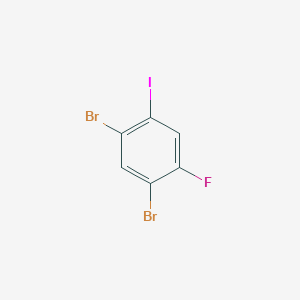
2,4-Dibrom-5-fluoriodbenzol
Übersicht
Beschreibung
2,4-Dibromo-5-fluoroiodobenzene is a biochemical used for proteomics research . It has a molecular formula of C6H2Br2FI and a molecular weight of 379.79 .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluoroiodobenzene consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Wissenschaftliche Forschungsanwendungen
C6H2Br2FI C_6H_2Br_2FI C6H2Br2FI
und hat ein Molekulargewicht von 379,79, ist ein vielseitiges Reagenz in verschiedenen Forschungsbereichen .Proteomforschung
Wie von Lieferanten angegeben, wird 2,4-Dibrom-5-fluoriodbenzol in der Proteomforschung eingesetzt . Es kann verwendet werden, um Proteine oder Peptide zu modifizieren, die dann untersucht werden können, um die Proteinfunktion und -interaktion zu verstehen.
Biochemische Analyse
Biochemical Properties
2,4-Dibromo-5-fluoroiodobenzene plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules through halogen bonding and aromatic interactions. These interactions can influence the structure and function of the biomolecules, potentially leading to changes in their activity. For example, the presence of bromine and iodine atoms in 2,4-Dibromo-5-fluoroiodobenzene can form strong halogen bonds with electron-rich sites on proteins, affecting their conformation and stability.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-Dibromo-5-fluoroiodobenzene over time are critical factors in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to 2,4-Dibromo-5-fluoroiodobenzene can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Eigenschaften
IUPAC Name |
1,5-dibromo-2-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGTIJQQHVOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


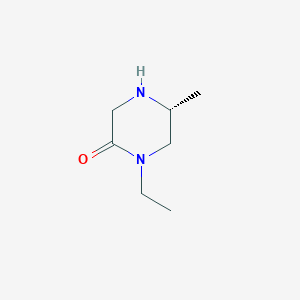
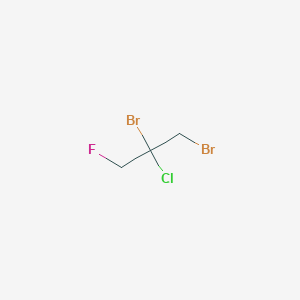
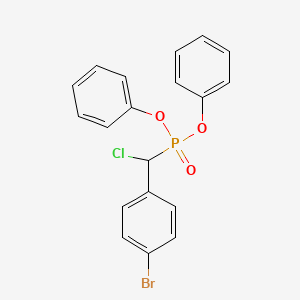

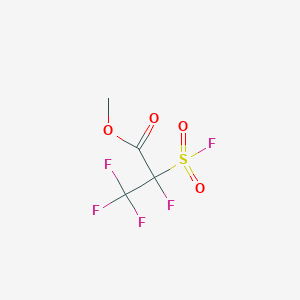
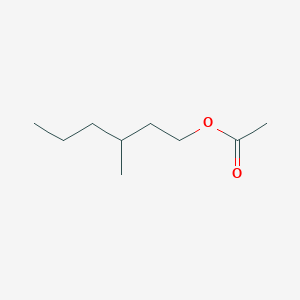
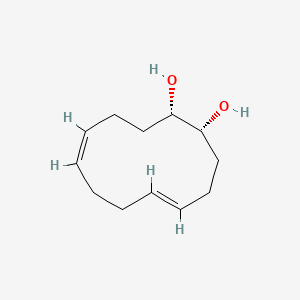

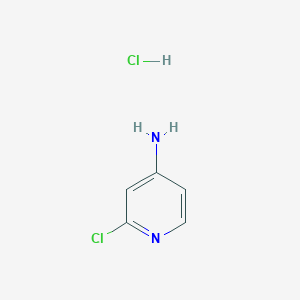
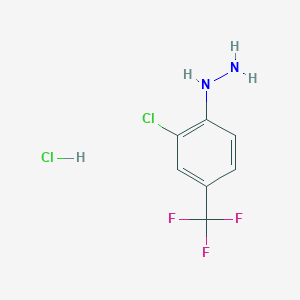

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)


